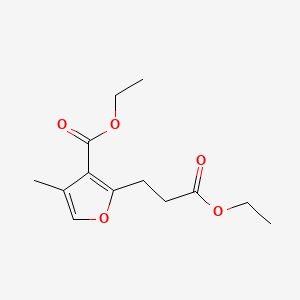![molecular formula C20H26N2O3 B570705 (1S)-1-[(3R,6R)-6-[(S)-hydroxy-(6-methoxyquinolin-4-yl)methyl]-1-azabicyclo[2.2.2]octan-3-yl]ethanol CAS No. 117143-00-7](/img/structure/B570705.png)
(1S)-1-[(3R,6R)-6-[(S)-hydroxy-(6-methoxyquinolin-4-yl)methyl]-1-azabicyclo[2.2.2]octan-3-yl]ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1S)-1-[(3R,6R)-6-[(S)-hydroxy-(6-methoxyquinolin-4-yl)methyl]-1-azabicyclo[222]octan-3-yl]ethanol is a chiral compound derived from quinidine, an alkaloid found in the bark of the cinchona tree
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-1-[(3R,6R)-6-[(S)-hydroxy-(6-methoxyquinolin-4-yl)methyl]-1-azabicyclo[2.2.2]octan-3-yl]ethanol typically involves the reduction of quinidine. One common method is the catalytic hydrogenation of quinidine in the presence of a suitable catalyst, such as palladium on carbon (Pd/C), under mild conditions. The reaction is carried out in an appropriate solvent, such as ethanol or methanol, at room temperature and atmospheric pressure.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. One approach is the use of biocatalysts, such as enzymes, to selectively reduce quinidine to this compound. This method offers advantages in terms of selectivity, yield, and environmental sustainability.
Analyse Chemischer Reaktionen
Types of Reactions
(1S)-1-[(3R,6R)-6-[(S)-hydroxy-(6-methoxyquinolin-4-yl)methyl]-1-azabicyclo[2.2.2]octan-3-yl]ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: Further reduction can lead to the formation of dihydro derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Catalytic hydrogenation using Pd/C or sodium borohydride (NaBH₄) as a reducing agent.
Substitution: Reagents such as thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield quinone derivatives, while reduction can produce various dihydroquinidine derivatives.
Wissenschaftliche Forschungsanwendungen
(1S)-1-[(3R,6R)-6-[(S)-hydroxy-(6-methoxyquinolin-4-yl)methyl]-1-azabicyclo[22
Chemistry: It is used as a chiral auxiliary in asymmetric synthesis, helping to produce enantiomerically pure compounds.
Biology: The compound has been investigated for its potential biological activities, including antimicrobial and antimalarial properties.
Medicine: Research has explored its potential as a therapeutic agent for treating certain medical conditions, such as arrhythmias.
Industry: In the pharmaceutical industry, (1S)-1-[(3R,6R)-6-[(S)-hydroxy-(6-methoxyquinolin-4-yl)methyl]-1-azabicyclo[2.2.2]octan-3-yl]ethanol is used as an intermediate in the synthesis of various drugs.
Wirkmechanismus
The mechanism of action of (1S)-1-[(3R,6R)-6-[(S)-hydroxy-(6-methoxyquinolin-4-yl)methyl]-1-azabicyclo[2.2.2]octan-3-yl]ethanol involves its interaction with specific molecular targets and pathways. In biological systems, it can interact with ion channels and receptors, modulating their activity. For example, it may inhibit certain ion channels, leading to changes in cellular excitability and function. The exact molecular targets and pathways involved depend on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Quinidine: The parent compound from which (1S)-1-[(3R,6R)-6-[(S)-hydroxy-(6-methoxyquinolin-4-yl)methyl]-1-azabicyclo[2.2.2]octan-3-yl]ethanol is derived.
Dihydroquinidine: A reduced form of quinidine with similar chemical properties.
10-Hydroxyquinidine: Another hydroxylated derivative of quinidine.
Uniqueness
This compound is unique due to its specific stereochemistry and hydroxylation pattern. This gives it distinct chemical and biological properties compared to other similar compounds. Its chiral nature makes it valuable in asymmetric synthesis, and its hydroxyl group provides a site for further chemical modifications.
Eigenschaften
CAS-Nummer |
117143-00-7 |
|---|---|
Molekularformel |
C20H26N2O3 |
Molekulargewicht |
342.439 |
IUPAC-Name |
(1S)-1-[(2R,5R)-2-[(S)-hydroxy-(6-methoxyquinolin-4-yl)methyl]-1-azabicyclo[2.2.2]octan-5-yl]ethanol |
InChI |
InChI=1S/C20H26N2O3/c1-12(23)17-11-22-8-6-13(17)9-19(22)20(24)15-5-7-21-18-4-3-14(25-2)10-16(15)18/h3-5,7,10,12-13,17,19-20,23-24H,6,8-9,11H2,1-2H3/t12-,13?,17+,19+,20-/m0/s1 |
InChI-Schlüssel |
ZECCJJVLKCNRCN-DAVQJYAOSA-N |
SMILES |
CC(C1CN2CCC1CC2C(C3=C4C=C(C=CC4=NC=C3)OC)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












